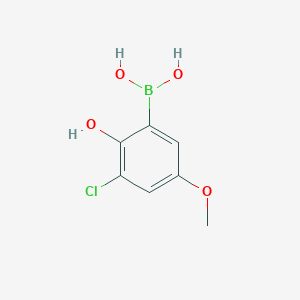
(3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid is a boronic acid derivative with a phenyl ring substituted with chlorine, hydroxyl, and methoxy groups. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 3-chloro-2-hydroxy-5-methoxybenzene with a boronic acid derivative under suitable conditions.
Miyaura Borylation: This method involves the borylation of the corresponding halide using a boronic acid reagent in the presence of a palladium catalyst.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding phenol or reduction to form the corresponding borane derivative.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium on carbon.
Solvents: Reactions are typically carried out in solvents such as toluene, ethanol, or water.
Major Products Formed:
Biaryls: The Suzuki-Miyaura coupling reaction produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Applications De Recherche Scientifique
(3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism by which (3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst. The molecular targets and pathways involved include the formation of biaryl compounds, which are important intermediates in various chemical processes.
Comparaison Avec Des Composés Similaires
3-Formylphenylboronic Acid: This compound is structurally similar but contains a formyl group instead of a hydroxyl group.
4-Formylphenylboronic Acid: Another structurally similar compound with the formyl group at a different position on the phenyl ring.
Uniqueness: (3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis. The presence of both hydroxyl and methoxy groups on the phenyl ring enhances its versatility in cross-coupling reactions compared to other boronic acids.
Propriétés
Formule moléculaire |
C7H8BClO4 |
|---|---|
Poids moléculaire |
202.40 g/mol |
Nom IUPAC |
(3-chloro-2-hydroxy-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10-12H,1H3 |
Clé InChI |
BPUDIHHXYFWKCD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1O)Cl)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



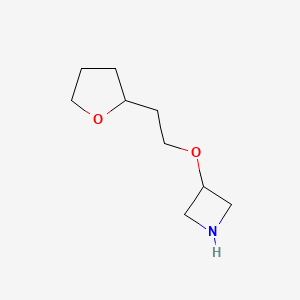
![[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
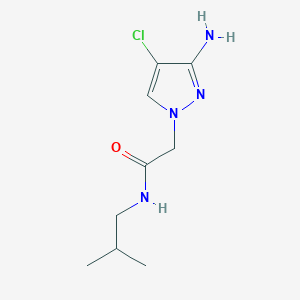
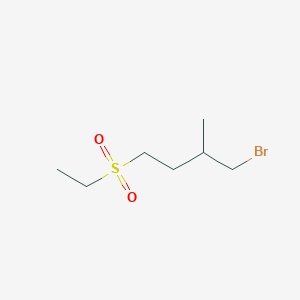
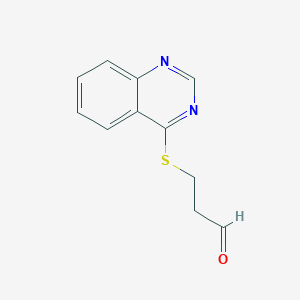
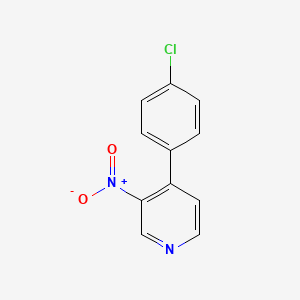
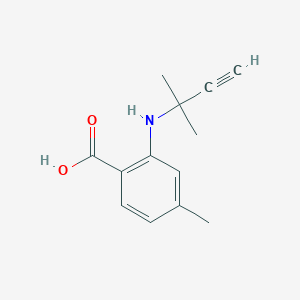
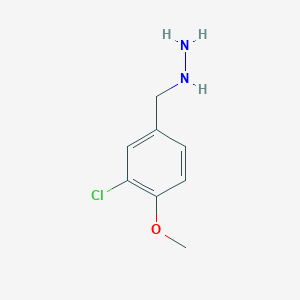
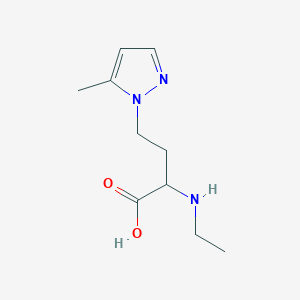
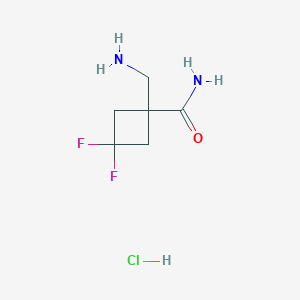
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
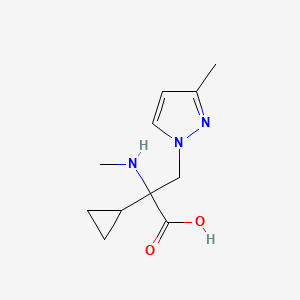
amine](/img/structure/B15326459.png)
